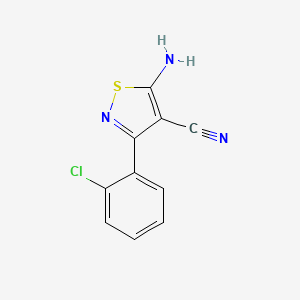

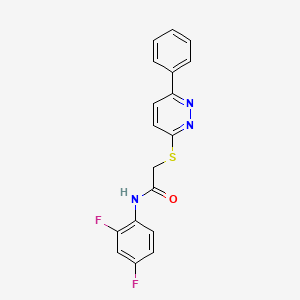

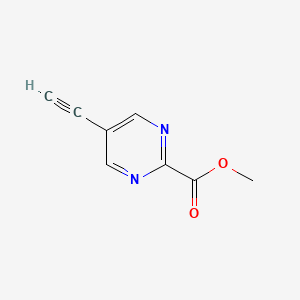

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The synthesis of novel heterocyclic compounds, such as 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile, plays a crucial role in drug discovery. Researchers explore its potential as a scaffold for designing new pharmaceutical agents. The compound’s unique structure may contribute to its interaction with biological targets, making it a promising starting point for developing drugs with anti-parasitic, antimicrobial, anticancer, or antibiotic activities .

Triazolopyrimidine Derivatives

The 1,2,4-triazolopyrimidine moiety is prevalent in medicinal chemistry due to its diverse biological properties. By condensing aminoheterocycles with pyrimidine, researchers can access bicyclic heterocycles known as triazolopyrimidines. 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile falls into this category. These compounds are of interest for their pharmaceutical relevance and appear in various pharmacophores .

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a streamlined approach to synthesizing complex molecules. Researchers use 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile as a key component in one-pot reactions. MCRs enable rapid assembly of multiple reactants, leading to higher molecular weight compounds. The simplicity, atom economy, and high yields associated with MCRs make them valuable tools in drug discovery .

Pyrimidine-Based Materials

Beyond medicinal applications, 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile may find use in materials science. Researchers explore its incorporation into polymers, nanoparticles, or supramolecular assemblies. By modifying its structure, they can tailor properties such as solubility, fluorescence, or conductivity for specific applications .

Organic Synthesis

The one-pot synthesis of 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile demonstrates operational simplicity, short reaction times, and good yields. Organic chemists appreciate its versatility in constructing complex molecules. By optimizing reaction conditions, they can efficiently access this compound and its derivatives for further studies .

Eco-Friendly Synthetic Strategies

As the field of drug discovery seeks more sustainable approaches, researchers explore eco-friendly synthetic routes. 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile could serve as a building block in such strategies. By minimizing waste and using benign reagents, scientists aim to create efficient and environmentally friendly pathways to valuable compounds .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S/c11-8-4-2-1-3-6(8)9-7(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMNLZFXOHLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=C2C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)

![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)

![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)